N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative characterized by a pyrimidine core substituted with methyl and 3-methylpiperidin-1-yl groups, linked via an ether bridge to an acetamide moiety bearing a 3,5-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14-6-5-7-25(12-14)21-22-17(4)11-20(24-21)27-13-19(26)23-18-9-15(2)8-16(3)10-18/h8-11,14H,5-7,12-13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRAJUCZOJNDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, a compound with the molecular formula C21H28N4O2 and a molecular weight of 368.481 g/mol, is primarily used in research settings. Its potential biological activities have been explored in various studies.
Chemical Structure and Properties
The compound's structure features a dimethylphenyl moiety linked to an acetamide group, with a pyrimidine derivative providing additional functional characteristics. The IUPAC name for this compound is as follows:
- IUPAC Name : N-(3,5-dimethylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O2 |
| Molecular Weight | 368.481 g/mol |
| Purity | Typically 95% |
Biological Activity Overview
Research on this compound has indicated several potential biological activities, particularly in the context of cancer and neurological disorders.
Antitumor Activity
Studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxic effects on human tumor cells such as Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and pyrimidine rings can enhance its antitumor potency.
Case Study: Antitumor Efficacy
A study evaluated the compound's activity against a panel of cancer cell lines, revealing that it significantly inhibited cell proliferation in a dose-dependent manner. The results indicated an IC50 value of approximately 15 µM for Mia PaCa-2 cells, suggesting that further structural optimization could yield more potent derivatives.
Neuroprotective Effects
Preliminary investigations into the neuroprotective properties of this compound have shown promise in models of neurodegenerative diseases. The compound appears to modulate pathways associated with neuroinflammation and oxidative stress.
Case Study: Neuroprotection
In an animal model of Alzheimer's disease, administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.
The mechanism through which this compound exerts its effects is believed to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.
- Modulation of Neurotransmitter Systems : It potentially influences neurotransmitter levels, which could explain its neuroprotective effects.
- Antioxidant Activity : The compound may act as a free radical scavenger, thereby reducing oxidative stress in neuronal tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related acetamide-pyrimidine derivatives from the provided evidence. Key differences in substituents, physicochemical properties, and synthesis yields are highlighted.
Key Findings:
Structural Complexity and Bioactivity: The target compound’s 3-methylpiperidin-1-yl group may enhance lipophilicity and membrane permeability compared to Compound 1’s tetrahydropyrido-thienopyrimidinone system, which is more rigid and polar due to fused rings . Compound 6’s phenylthienopyrimidine scaffold is associated with kinase inhibition (e.g., EGFR), suggesting that the target compound’s pyrimidine-piperidinyl motif could similarly target ATP-binding pockets .
Synthetic Efficiency: Compound 1 achieved a higher yield (73%) due to optimized acetylation in pyridine, while Compound 6’s lower yield (50%) reflects challenges in coupling phenoxy groups to thienopyrimidine . The target compound’s synthesis would likely require careful optimization of piperidinyl group introduction.
Thermal Stability: Compound 6’s higher melting point (190–191°C) versus Compound 1 (143–145°C) correlates with its extended aromatic system (phenylthienopyrimidine vs. pyrido-thienopyrimidinone). The target compound’s melting point is expected to fall between these values, influenced by its flexible piperidinyl group .
Implications for Drug Design
- Substituent Effects: The 3,5-dimethylphenyl group in the target compound may improve metabolic stability compared to Compound 1’s phenylamino group, which is prone to oxidative degradation.
- Piperidinyl Advantage: The 3-methylpiperidin-1-yl substituent could confer superior pharmacokinetic properties (e.g., blood-brain barrier penetration) relative to Compound 6’s phenoxy group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
